molecular formula C20H20N4O4 B7697737 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide

4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide

Cat. No. B7697737
M. Wt: 380.4 g/mol
InChI Key: PZFLCKJJUSZAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide, also known as MBBA, is a compound that has been studied extensively for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.

Mechanism of Action

The mechanism of action of 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. This compound has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins. Additionally, this compound has been shown to interact with the cannabinoid receptor CB2, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorder research, this compound has been shown to protect against oxidative stress and reduce neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide in lab experiments is that it has been shown to have a low toxicity profile. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide. One area of research could focus on further elucidating the mechanism of action of this compound. Additionally, research could investigate the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and cardiovascular disease. Finally, research could investigate the potential use of this compound as a drug delivery system, as it has been shown to have a high affinity for certain receptors.

Synthesis Methods

4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide can be synthesized through a multistep process involving the reaction of various chemicals. The synthesis of this compound typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 4-(bromomethyl)benzoic acid to form 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid. Finally, this compound is reacted with benzoyl chloride to form this compound.

Scientific Research Applications

4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide has been investigated for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to protect against oxidative stress and reduce neuronal damage.

properties

IUPAC Name

4-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-27-16-11-7-14(8-12-16)20-23-18(28-24-20)4-2-3-17(25)22-15-9-5-13(6-10-15)19(21)26/h5-12H,2-4H2,1H3,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFLCKJJUSZAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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